2-Methyl-2-(3-methylphenyl)propan-1-amine
Overview
Description
“2-Methyl-2-(3-methylphenyl)propan-1-amine” is a chemical compound with the CAS Number: 1176702-36-5 . It has a molecular weight of 163.26 . It is also known as “3-Methylmethamphetamine” or “Metaphedrine”, an amphetamine derivative which has been sold as a designer drug .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(3-methylphenyl)propan-1-amine” can be represented by the SMILES notation: CC1=CC(=CC=C1)CC(C)NC
. This indicates that the compound contains a benzene ring (C6H5-) attached to a propane chain with an amine group (-NH2) and two methyl groups (-CH3).
Physical And Chemical Properties Analysis
“2-Methyl-2-(3-methylphenyl)propan-1-amine” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.
Scientific Research Applications
X-ray Structures and Computational Studies
Research on cathinones, which are structurally related to "2-Methyl-2-(3-methylphenyl)propan-1-amine," includes X-ray structural analyses and computational studies. These studies provide a foundation for understanding the molecular configuration and electronic properties of such compounds, which is crucial for designing drugs with specific pharmacological profiles (Nycz et al., 2011).
Pharmacological Characterization
Compounds with structures similar to "2-Methyl-2-(3-methylphenyl)propan-1-amine" have been pharmacologically characterized to understand their interaction with receptors such as the κ-opioid receptor. Such studies are essential for developing new therapeutic agents that can target specific pathways in the body (Grimwood et al., 2011).
Transfer Hydrogenation and Catalysis
Research has also been conducted on the transfer hydrogenation of imines to amines using catalysts, which is relevant for chemical synthesis and industrial applications. This type of research provides insights into how "2-Methyl-2-(3-methylphenyl)propan-1-amine" and similar compounds can be synthesized or modified for various uses (Samec & Bäckvall, 2002).
Corrosion Inhibition
Tertiary amines, including compounds structurally related to "2-Methyl-2-(3-methylphenyl)propan-1-amine," have been studied for their potential as corrosion inhibitors. This research is significant for industrial applications where metal preservation is critical (Gao et al., 2007).
Synthesis and Characterization
The synthesis and characterization of novel compounds, including those related to "2-Methyl-2-(3-methylphenyl)propan-1-amine," are fundamental aspects of chemical research. Such studies pave the way for the development of new materials and drugs with specific desired properties (Kavanagh et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-(3-methylphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)11(2,3)8-12/h4-7H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIWNUGQGPTFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-methylphenyl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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